2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one
Overview
Description
2,3-Dihydroindeno[2,1-b]thiopyran-4(9H)-one is a heterocyclic compound that features a fused ring system incorporating both indene and thiopyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one typically involves cyclization reactions. One common method involves the reaction of 2-alkylthioindoles with metallated intermediates such as magnesium or zinc reagents. The reaction proceeds via an intramolecular cyclization to form the thiopyran ring . The reaction conditions often include non-polar solvents and specific leaving groups to ensure high yield and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroindeno[2,1-b]thiopyran-4(9H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiopyran ring, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the indene or thiopyran rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indene or thiopyran rings.
Scientific Research Applications
2,3-Dihydroindeno[2,1-b]thiopyran-4(9H)-one has several applications in scientific research:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s structural properties make it a candidate for use in the synthesis of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with cellular proteins and subsequent changes in cellular signaling or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thioxanthene: Similar in structure but with different electronic properties.
Dioxothioxanthene: Contains additional oxygen atoms, affecting its reactivity and applications.
2-(Thiopyran-4-ylidene)-1,3-benzodithioles: These compounds share the thiopyran ring but have different substituents, leading to variations in their electronic and structural properties.
Uniqueness
2,3-Dihydroindeno[2,1-b]thiopyran-4(9H)-one is unique due to its fused ring system, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced material synthesis.
Properties
IUPAC Name |
3,9-dihydro-2H-indeno[2,1-b]thiopyran-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-10-5-6-14-11-7-8-3-1-2-4-9(8)12(10)11/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHAYTRLWMVMBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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